![molecular formula C20H12O7 B12945486 Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is an impurity of Doxorubicin, an anthracycline antibiotic known for its anti-Gram-positive bacterial activity and broad antitumor spectrum. This compound is significant in the study of Doxorubicin’s properties and its various impurities.
Analyse Chemischer Reaktionen
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin, being an impurity of Doxorubicin, would undergo similar types of chemical reactions. These reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is primarily used in scientific research to study the properties and impurities of Doxorubicin. Its applications span across various fields:
Chemistry: Used to understand the chemical properties and reactions of Doxorubicin and its impurities.
Biology: Helps in studying the biological activity and interactions of Doxorubicin.
Medicine: Used in research to improve the efficacy and safety of Doxorubicin as an antitumor agent.
Industry: Plays a role in quality control during the manufacturing process of Doxorubicin.
Wirkmechanismus
The mechanism of action of Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is closely related to that of Doxorubicin. Doxorubicin works by intercalating DNA, thereby inhibiting the synthesis of macromolecules and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme critical for DNA replication and repair. The pathways involved include the generation of free radicals and the induction of oxidative stress, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is unique due to its specific structure and role as an impurity of Doxorubicin. Similar compounds include other impurities of Doxorubicin, such as:
- Doxorubicin Hydrochloride Impurity 5
- Doxorubicin Hydrochloride Impurity 6
These compounds share structural similarities with Doxorubicin but differ in their specific chemical modifications and properties.
Eigenschaften
Molekularformel |
C20H12O7 |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
methyl 5,7,12-trihydroxy-6,11-dioxotetracene-2-carboxylate |
InChI |
InChI=1S/C20H12O7/c1-27-20(26)8-5-6-9-11(7-8)18(24)14-15(16(9)22)19(25)13-10(17(14)23)3-2-4-12(13)21/h2-7,21-22,24H,1H3 |
InChI-Schlüssel |
VQRYGLOAHKMDHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)
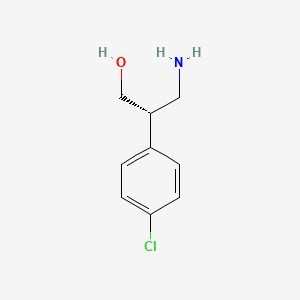
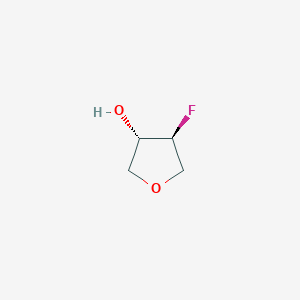
![tert-Butyl 1,1-difluoro-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945437.png)
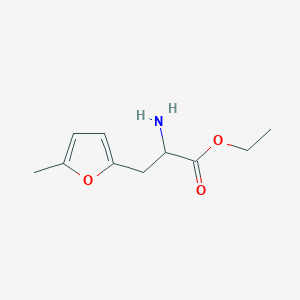

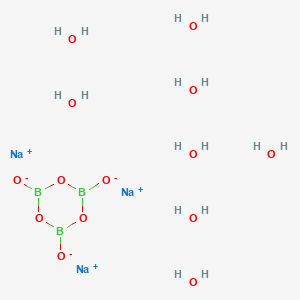
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
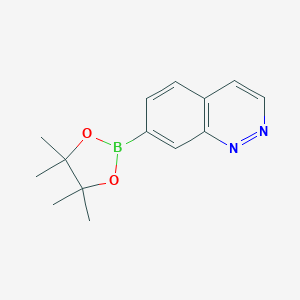
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
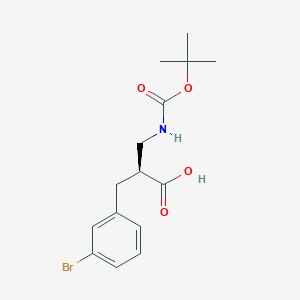
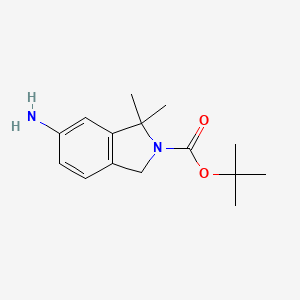
![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
